molecular formula C6H12N4OS B3129634 (1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea CAS No. 339104-19-7

(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea

Cat. No. B3129634
CAS RN: 339104-19-7
M. Wt: 188.25 g/mol
InChI Key: AQIJYJWPVSPOMC-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of DMAMT involves the condensation of dimethylamine with a methyl isothiocyanate derivative. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the thiourea structure. The synthesis can be optimized for enantioselectivity using chiral catalysts such as proline–thiourea host–guest complexes .


Chemical Reactions Analysis

  • Aldol Reactions : DMAMT can undergo direct enantioselective aldol reactions catalyzed by proline–thiourea host–guest complexes. These reactions involve aromatic aldehydes and cyclohexanone, leading to asymmetric aldol products .

properties

IUPAC Name

(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4OS/c1-10(2)5-8-6(12)7-4-9-11-3/h4-5H,1-3H3,(H,7,9,12)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIJYJWPVSPOMC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)N=CNOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)/N=C/NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea
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(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea
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(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea
Reactant of Route 6
(1E,3E)-1-(dimethylaminomethylidene)-3-[(methoxyamino)methylidene]thiourea

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